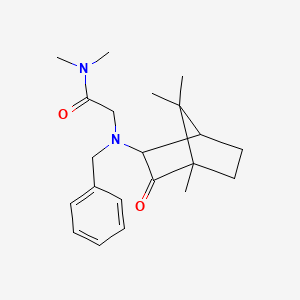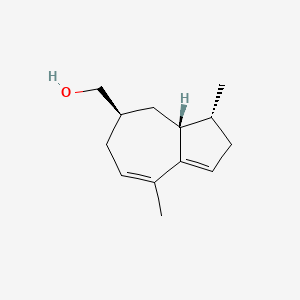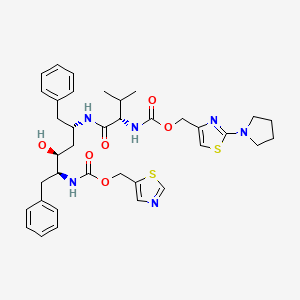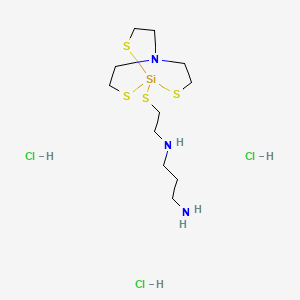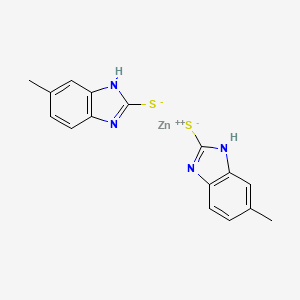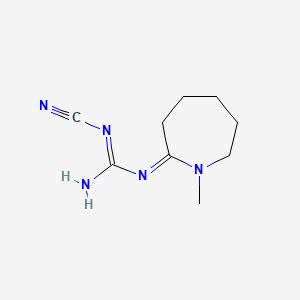
5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex heterocyclic compound that features a unique fusion of pyrrole, thieno, and diazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and thieno rings, followed by their fusion with the diazepine ring. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Thiophenes: Compounds with a sulfur-containing five-membered ring.
Pyrroles: Compounds with a nitrogen-containing five-membered ring.
Diazepines: Compounds with a seven-membered ring containing two nitrogen atoms.
Uniqueness
What sets 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine apart is its unique combination of these ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
137052-99-4 |
|---|---|
Fórmula molecular |
C19H20N2O2S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
9-(3,4-dimethoxyphenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C19H20N2O2S/c1-12-11-24-19-14(12)10-20-18(15-5-4-8-21(15)19)13-6-7-16(22-2)17(9-13)23-3/h4-9,11,18,20H,10H2,1-3H3 |
Clave InChI |
JQMJMGSGQWTBDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






